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Compound of Interest

Compound Name: 2,2'-Dibromobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,2'-
Dibromobiphenyl (CAS No. 13029-09-9), a halogenated aromatic compound. The following
sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry
(MS) characteristics, offering valuable data for its identification, characterization, and use in
research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from *H NMR, 3C NMR, IR,
and MS analyses of 2,2'-Dibromobiphenyl.

Nuclear Magnetic Resonance (NMR) Data
1H NMR (400 MHz, CDClIs)[1]

Chemical Shift (8)

Multiplicity Number of Protons  Assignment
ppm
7.66-7.68 m 2H Ar-H
7.38-7.40 m 2H Ar-H
7.23-7.29 m 4H Ar-H
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13C NMR (100 MHz, CDCls)

Note: Experimentally derived peak list is not readily available in the public domain. Predicted
chemical shifts based on computational models are provided below.

Predicted Chemical Shift (8) ppm Assignment
140.5 C-C (ipso)
133.5 C-H

131.0 C-H

129.5 C-H

127.5 C-H

123.0 C-Br (ipso)

Infrared (IR) Spectroscopy Data
FTIR (KBr Pellet)[2]

Wavenumber (cm—?) Intensity Assignment

~3060 Weak Aromatic C-H Stretch
~1580 Medium Aromatic C=C Stretch
~1450 Strong Aromatic C=C Stretch
~1020 Strong C-H in-plane bend

C-H out-of-plane bend / C-Br

~750 Strong
Stretch

Mass Spectrometry (MS) Data

GC-MS (Electron lonization)[2]
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miz Relative Intensity (%) Proposed Fragment
312 ~50% [M+2]*" (C12Hs®!Br2)
310 ~100% [M]*" (C12Hs”°Bre1Br)
308 ~50% [M-2]*" (C12Hs7°Br2)
231 High [M-Br]*

152 High [M-2Br]*" (Biphenylene)
76 Medium [CeHa]*

Experimental Protocols

The data presented in this guide are based on the following general experimental
methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 2,2'-Dibromobiphenyl was prepared by dissolving the sample in deuterated
chloroform (CDCIsz). The *H NMR spectrum was recorded on a 400 MHz spectrometer. The
chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an
internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

The solid 2,2'-Dibromobiphenyl sample was finely ground and mixed with potassium bromide
(KBr). The mixture was then pressed into a thin, transparent pellet. The FTIR spectrum was
obtained using a Bruker Tensor 27 FT-IR spectrometer.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of 2,2'-Dibromobiphenyl in a suitable solvent (e.g., hexane or
dichloromethane) was injected into a gas chromatograph equipped with a mass spectrometer
detector. The separation was performed on a capillary column suitable for nonpolar
compounds. The mass spectrometer was operated in electron ionization (EI) mode.
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Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2,2'-Dibromobiphenyl.

General Workflow for Spectroscopic Analysis
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Caption: General workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation Pathway
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The fragmentation of 2,2'-Dibromobiphenyl in an electron ionization mass spectrometer
follows characteristic pathways, as illustrated below.

Key Fragmentation Pathways of 2,2'-Dibromobiphenyl
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Caption: Key fragmentation pathways of 2,2'-Dibromobiphenyl.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2,2'-Dibromobiphenyl: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b083442#spectroscopic-data-nmr-ir-ms-of-2-2-
dibromobiphenyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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